molecular formula C9H15NO4S2 B12718634 Valine, N-acetyl-3-(acetyldithio)- CAS No. 109795-73-5

Valine, N-acetyl-3-(acetyldithio)-

Cat. No.: B12718634
CAS No.: 109795-73-5
M. Wt: 265.4 g/mol
InChI Key: GSMAUKTVMNVPNQ-SSDOTTSWSA-N
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Description

Valine, N-acetyl-3-(acetyldithio)- is a compound with the molecular formula C9H15NO4S2 It is a derivative of the amino acid valine, modified with acetyl and acetyldithio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valine, N-acetyl-3-(acetyldithio)- typically involves the acetylation of valine followed by the introduction of the acetyldithio group. The process begins with the protection of the amino group of valine, followed by acetylation using acetic anhydride. The acetyldithio group is then introduced through a reaction with acetyldithioacetic acid under controlled conditions .

Industrial Production Methods

Industrial production of Valine, N-acetyl-3-(acetyldithio)- may involve microbial synthesis methods. Microbial preparation is advantageous due to its high stereoselectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into microbial asymmetric degradation, stereoselective hydrolysis, and specific hydrolysis by enzymes .

Chemical Reactions Analysis

Types of Reactions

Valine, N-acetyl-3-(acetyldithio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Valine, N-acetyl-3-(acetyldithio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Valine, N-acetyl-3-(acetyldithio)- involves its interaction with specific molecular targets. The acetyldithio group can form disulfide bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can inhibit enzyme activity or alter protein structure, impacting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-acetylvaline, N-acetylmethionine, and N-acetylcysteine. These compounds share the acetyl group modification but differ in their side chains and specific functional groups .

Uniqueness

Valine, N-acetyl-3-(acetyldithio)- is unique due to the presence of the acetyldithio group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where disulfide bond formation or reduction is required .

Properties

CAS No.

109795-73-5

Molecular Formula

C9H15NO4S2

Molecular Weight

265.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-(acetyldisulfanyl)-3-methylbutanoic acid

InChI

InChI=1S/C9H15NO4S2/c1-5(11)10-7(8(13)14)9(3,4)16-15-6(2)12/h7H,1-4H3,(H,10,11)(H,13,14)/t7-/m1/s1

InChI Key

GSMAUKTVMNVPNQ-SSDOTTSWSA-N

Isomeric SMILES

CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(=O)C

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SSC(=O)C

Origin of Product

United States

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